3-Mercapto-2-butanone

Catalog No.
S1896027
CAS No.
40789-98-8
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-2-butanone

CAS Number

40789-98-8

Product Name

3-Mercapto-2-butanone

IUPAC Name

3-sulfanylbutan-2-one

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3

InChI Key

XLMPYCGSRHSSSX-UHFFFAOYSA-N

SMILES

CC(C(=O)C)S

solubility

slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis

Canonical SMILES

CC(C(=O)C)S

The exact mass of the compound 3-Mercapto-2-butanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohol, ether, pyridine and aqueous alkalis. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Mercapto-2-butanone (FEMA 3298) is a high-impact, sulfur-containing aliphatic ketone primarily utilized as a premium flavor and fragrance ingredient. Characterized by its intense meaty, roasted, and sulfurous organoleptic profile, it is a critical component in savory flavor formulations, coffee aroma enhancement, and Maillard reaction-based process flavors. For industrial procurement, its value lies in its ultra-low odor threshold and its specific thermal stability profile in aqueous systems, making it a highly efficient additive for plant-based meats, soups, and ready-to-drink beverages where authentic cooked notes are required at trace concentrations .

Substituting 3-mercapto-2-butanone with its direct oxygen analog, 3-hydroxy-2-butanone (acetoin), completely eliminates the crucial sulfurous and meaty notes, yielding an unusable buttery profile. Furthermore, attempting to substitute it with other potent Maillard thiols, such as 2-methyl-3-furanthiol (MFT) or 2-furfurylthiol (FFT), fails in liquid processing environments due to vastly different degradation kinetics. In aqueous process flavorings, MFT and FFT degrade significantly faster under thermal stress, meaning a generic substitution will lead to rapid flavor fading and shortened product shelf-life [1]. Additionally, substituting with the closely related 3-mercapto-2-pentanone alters the precursor pathway requirements and shifts the flavor profile toward 'catty' notes, which may be undesirable depending on the target savory matrix [2].

Aqueous Thermal Stability and Shelf-Life Retention

In accelerated storage testing of aqueous model process flavorings at 50 °C, 3-mercapto-2-butanone demonstrated significantly higher stability compared to benchmark meaty thiols. While 2-methyl-3-furanthiol (MFT) exhibited a rapid 59% decrease in concentration per day, 3-mercapto-2-butanone degraded at only 14% per day[1].

Evidence DimensionDegradation rate in aqueous solution at 50 °C
Target Compound Data14% decrease per day
Comparator Or Baseline2-Methyl-3-furanthiol (MFT) at 59% decrease per day; 2-furfurylthiol (FFT) at 28% decrease per day
Quantified Difference4.2-fold slower degradation rate than MFT
Conditions50 μM aqueous mixture, 50 °C accelerated storage

Slower degradation translates directly to longer shelf-life and sustained flavor intensity in liquid savory formulations and ready-to-drink beverages.

Ultra-Low Odor Threshold for Dosage Efficiency

3-Mercapto-2-butanone is an exceptionally potent aroma compound, exhibiting an odor threshold of approximately 0.011 ppm (11 ppb) in water, which allows it to impart rich, fatty, and roasted notes at trace levels [1]. This is orders of magnitude lower than non-sulfur Maillard ketones like acetoin, which typically require parts-per-million to parts-per-thousand dosing to achieve sensory impact.

Evidence DimensionOdor/flavor threshold in water
Target Compound Data~0.011 ppm (11 ppb)
Comparator Or BaselineNon-sulfur aliphatic ketones (e.g., acetoin) at >1 ppm
Quantified Difference>100-fold higher potency
ConditionsAqueous sensory evaluation

The ultra-low threshold allows formulators to use minimal quantities, offsetting the higher unit cost of the raw material and preventing solvent/carrier bloat in the final product.

Precursor Pathway Specificity in Reaction Flavors

Isotopic labeling studies of Maillard reactions reveal that 3-mercapto-2-butanone is formed via the specific cleavage of one carbon unit from the ribose chain, unlike its analog 3-mercapto-2-pentanone, which retains the intact 5-carbon skeleton [1].

Evidence DimensionCarbon skeleton retention during thermal synthesis
Target Compound DataRequires 1-carbon cleavage from pentose precursor
Comparator Or Baseline3-mercapto-2-pentanone (retains intact 5-carbon skeleton)
Quantified Difference4-carbon vs 5-carbon product formation pathway
ConditionsCysteine and [(13)C(5)]ribose heated at 95 °C for 4 h at pH 5

Understanding this specific formation pathway is critical for procurement teams sourcing precursors (e.g., specific sugars) to optimize the yield of 3-mercapto-2-butanone in proprietary thermal reaction flavors.

Shelf-Stable Aqueous Savory Flavors

Ideal for liquid broths, soups, and marinades where benchmark thiols like MFT degrade too rapidly under thermal processing and storage, leveraging 3-mercapto-2-butanone's slower degradation kinetics in aqueous matrices[1].

Plant-Based Meat Analogues

Used to impart authentic 'cooked beef' and 'roasted' Maillard notes at trace (ppb) levels without adding animal-derived ingredients, maximizing dosage efficiency and minimizing formulation costs[2].

Coffee Aroma Fortification

Applied in instant coffee and coffee beverages to restore the feline-sulfur and roasted overtones lost during the brewing and freeze-drying processes [3].

Physical Description

colourless or pale yellow liquid, becomes cloudy after short storage

XLogP3

0.7

Density

1.016 (20°)

GHS Hazard Statements

Aggregated GHS information provided by 1456 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.61%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

40789-98-8

Wikipedia

3-mercapto-2-butanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butanone, 3-mercapto-: ACTIVE

Dates

Last modified: 08-16-2023

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